molecular formula C9H12N2O B3281970 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile CAS No. 743444-74-8

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile

Cat. No.: B3281970
CAS No.: 743444-74-8
M. Wt: 164.2 g/mol
InChI Key: IRXMMSNGPVZGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,7-10)11-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXMMSNGPVZGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile typically involves the reaction of furan-2-ylmethanamine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Microwave-assisted synthesis has also been explored for the preparation of furan derivatives, which can offer advantages in terms of reaction time and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, primary and secondary amines, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a 2-methylpropanenitrile core with several triazine derivatives and aromatic/heteroaromatic-substituted analogs. Key differences lie in the substituents attached to the amino group:

Compound Name Substituent on Amino Group Core Structure Molecular Weight (g/mol) Key Applications Evidence ID
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile Furan-2-ylmethyl 2-methylpropanenitrile ~178.2 (estimated) Not explicitly stated Inferred
Cyanazine 4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl 2-methylpropanenitrile + triazine 240.7 Herbicide
Procyazine 4-chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl Same as Cyanazine 252.7 Herbicide
2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile 4-fluorophenyl 2-methylpropanenitrile 178.2 Research/forensic applications
2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile 5-aminopyridin-2-yl 2-methylpropanenitrile 161.2 OLED materials, pharmaceuticals

Key Observations :

  • Triazine Derivatives (Cyanazine, Procyazine): These herbicides feature a triazine ring with chloro and alkylamino substituents. The 2-methylpropanenitrile group likely enhances stability and bioavailability .
  • Aromatic/Heteroaromatic Analogs: Compounds like 2-[(4-fluorophenyl)amino]-2-methylpropanenitrile (fluorophenyl substituent) and the target compound (furan substituent) differ in electronic properties.

Physicochemical Properties

  • Solubility: Triazine derivatives (e.g., Cyanazine) are moderately soluble in organic solvents due to their hydrophobic triazine and alkylamino groups. In contrast, the furan-containing compound may exhibit higher polarity, enhancing aqueous solubility .
  • Stability : The nitrile group in all analogs contributes to thermal stability. However, the furan ring’s susceptibility to oxidation under acidic or oxidative conditions may reduce the target compound’s stability compared to triazine derivatives .

Biological Activity

Overview

2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile, also known by its CAS number 743444-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a furan ring attached to a propanamine structure, which contributes to its unique chemical properties. The presence of the nitrile functional group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with monoaminergic systems. Research indicates that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially enhancing cognitive functions and mood regulation .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Biological Activity Effect Reference
MAO-B InhibitionModerate potency
Cognitive EnhancementImproved synaptic transmission
Neuroprotective EffectsPotential in neurodegenerative diseases

Case Studies

  • Cognitive Enhancement Study : In a study involving anesthetized rats, administration of 1 mg/kg of a related compound (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) demonstrated significant enhancement in synaptic transmission and long-term potentiation (LTP) in the dentate gyrus region of the hippocampus. This suggests that compounds with similar furan moieties may have cognitive-enhancing properties without inducing hyperexcitability .
  • SARS-CoV-2 Inhibition : Although not directly tested on this compound, derivatives with furan structures have shown promise as inhibitors against viral proteases, such as the main protease (Mpro) of SARS-CoV-2. These findings indicate potential antiviral properties that could be explored further for this compound .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of furan-containing compounds. The presence of specific functional groups can significantly alter their pharmacological profiles. For instance, compounds that retain the furan ring while modifying adjacent amine or nitrile groups have shown varied efficacy in enzyme inhibition and receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.